Ethyl 2-formamidothiazol-4-acetate
CAS No.: 64987-05-9
Cat. No.: VC3703549
Molecular Formula: C8H10N2O3S
Molecular Weight: 214.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64987-05-9 |
|---|---|
| Molecular Formula | C8H10N2O3S |
| Molecular Weight | 214.24 g/mol |
| IUPAC Name | ethyl 2-(2-formamido-1,3-thiazol-4-yl)acetate |
| Standard InChI | InChI=1S/C8H10N2O3S/c1-2-13-7(12)3-6-4-14-8(10-6)9-5-11/h4-5H,2-3H2,1H3,(H,9,10,11) |
| Standard InChI Key | UAGSMUJDTUOTFP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CSC(=N1)NC=O |
| Canonical SMILES | CCOC(=O)CC1=CSC(=N1)NC=O |
Introduction
Chemical Identity and Molecular Characteristics
Ethyl 2-formamidothiazol-4-acetate (CAS: 64987-05-9) is an organosulfur compound containing a thiazole ring with a formamido group at the 2-position and an acetate ethyl ester moiety at the 4-position. The compound is characterized by the molecular formula C8H10N2O3S and a molecular weight of 214.24 g/mol . Its EINECS (European Inventory of Existing Commercial Chemical Substances) number is 265-300-8, providing its unique identification within chemical regulatory frameworks .
The compound belongs to the broader class of thiazole derivatives, which feature prominently in pharmaceutical development due to their versatile biological activities and synthetic utility. The electron-rich thiazole heterocycle combined with the formamido and acetate functional groups creates a molecule with distinct chemical reactivity patterns that make it valuable as a synthetic building block.
Nomenclature and Alternative Designations
The compound is recognized under several synonymous names in chemical literature and databases:
It is crucial to distinguish this compound from the closely related Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate (CAS: 64987-03-7), which differs in structure with an additional oxo group and has distinct properties and applications .
Physical and Chemical Properties
The documented physical and chemical properties of Ethyl 2-formamidothiazol-4-acetate provide important information for handling, storage, and applications:
These properties influence the compound's behavior in various chemical reactions, its stability under different conditions, and its potential interactions with biological systems. The melting point range (130-132°C) indicates a relatively pure substance with a defined crystalline structure . The predicted high boiling point suggests low volatility at room temperature, which has implications for its handling and potential application in high-temperature reaction processes.
Structural Features and Reactivity
The molecular structure of Ethyl 2-formamidothiazol-4-acetate contains several functional groups that define its chemical reactivity:
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The thiazole ring: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, providing sites for nucleophilic and electrophilic reactions.
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The formamido group (-NH-CHO): Can participate in hydrogen bonding and serves as a protected amino group in synthesis.
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The acetate ethyl ester (-CH2-COO-CH2CH3): Susceptible to hydrolysis, transesterification, and reduction reactions.
These structural elements make the compound particularly useful in pharmaceutical synthesis, as each functional group can be selectively modified to generate more complex molecular architectures. The electron distribution within the thiazole ring and the adjacent functional groups determines its reactivity patterns in various synthetic transformations.
Comparative Analysis with Related Compounds
Ethyl 2-formamidothiazol-4-acetate should be distinguished from its structural analog, Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate, which contains an additional carbonyl group:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|---|
| Ethyl 2-formamidothiazol-4-acetate | 64987-05-9 | C8H10N2O3S | 214.24 | Standard acetate structure |
| Ethyl 2-(2-Formamidothiazol-4-yl)-2-oxoacetate | 64987-03-7 | C8H8N2O4S | 228.23 | Contains additional carbonyl (oxo) group |
The additional oxo group in the latter compound significantly alters its chemical reactivity and potential applications. The structural relationship between these compounds suggests they might serve as complementary building blocks in pharmaceutical synthesis, offering different reactivity profiles and functional group patterns.
Future Research Directions
Several promising research avenues for Ethyl 2-formamidothiazol-4-acetate include:
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Structure-activity relationship studies to explore its potential as a core structure in bioactive compounds.
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Development of more efficient and environmentally friendly synthetic routes.
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Investigation of its potential applications beyond pharmaceutical intermediates, such as in agrochemicals or materials science.
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Exploration of derivatization strategies to access novel thiazole-containing compound libraries.
Expanding research into these areas could significantly enhance the utility and value of this compound in various scientific and industrial applications.
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